molecular formula C18H19F3N6O B2708317 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2198366-34-4

2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Cat. No.: B2708317
CAS No.: 2198366-34-4
M. Wt: 392.386
InChI Key: FOJHYBACEVLRTI-UHFFFAOYSA-N
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Description

Development of Triazolo[4,3-b]Pyridazine Scaffold in Medicinal Chemistry

The triazolo[4,3-b]pyridazine scaffold first gained prominence in the early 2000s as a rigid bioisostere for conformationally flexible pharmacophores. Its fused triazole-pyridazine system provides exceptional planarity and π-π stacking capabilities, making it ideal for interacting with flat binding pockets in enzyme active sites. A landmark 2016 study demonstrated its utility in stabilizing the Z,E-diene configuration of vinylogous combretastatin A-4 (CA-4) analogues, overcoming the inherent instability of olefin-based antitubulin agents. By replacing the labile butadiene linker with this scaffold, researchers achieved compounds like 4q (IC~50~ = 0.008–0.014 μM against lung and gastric cancer lines), which inhibited tubulin polymerization 1.5-fold more effectively than CA-4 itself.

Structural analyses reveal that the triazolo[4,3-b]pyridazine core enforces a 150° dihedral angle between its aryl substituents, mimicking the spatial arrangement required for colchicine-site binding. This geometric constraint, combined with the heterocycle’s electron-deficient nature, enhances interactions with tubulin’s hydrophobic subpockets. Modifications at the 3- and 6-positions allow fine-tuning of electronic and steric properties, as evidenced by the 90.5 μM to submicromolar activity range observed across 21 derivatives in antiproliferative assays.

Evolution of Piperidine-Linked Heterocycles as Pharmacological Agents

Piperidine’s integration into drug design dates to the mid-20th century, with its adoption in antipsychotics (e.g., haloperidol) and analgesics (e.g., fentanyl). The six-membered ring’s chair conformation enables predictable axial/equatorial substituent positioning, while its secondary amine facilitates salt bridge formation with biological targets. In MAO inhibitors, piperidine derivatives like 4q exploit this amine to hydrogen bond with flavin adenine dinucleotide (FAD) cofactors, achieving IC~50~ values as low as 0.014 μM.

Recent innovations involve tethering piperidine to heteroaromatics via alkoxy or methylene bridges. A 2023 review highlighted that 4-(pyridylmethoxy)piperidine derivatives improve blood-brain barrier penetration by 40% compared to non-bridged analogues, attributed to reduced polarity without compromising target affinity. The methoxy group’s electron-donating effects further stabilize charge-transfer complexes with aromatic residues in enzyme active sites.

Significance of 2-[(1-{3-Methyl-Triazolo[4,3-b]Pyridazin-6-yl}Piperidin-4-yl)Methoxy]-6-(Trifluoromethyl)Pyridine in Current Research

This compound merges the triazolo[4,3-b]pyridazine’s antitubulin potential with piperidine’s CNS bioavailability enhancements. The 3-methyl group on the triazolopyridazine likely reduces metabolic oxidation at the 6-position, while the 4-(pyridylmethoxy)piperidine moiety directs the trifluoromethylpyridine unit into hydrophobic subpockets. Preliminary molecular modeling suggests the trifluoromethyl group engages in halogen bonding with tubulin’s βTyr224 residue, a key interaction for colchicine-site inhibitors.

Table 1: Structural Components and Their Proposed Roles

Component Proposed Pharmacological Role Reference
Triazolo[4,3-b]pyridazine Tubulin polymerization inhibition via colchicine-site binding; enforced Z,E-diene mimicry
3-Methyl substitution Metabolic stabilization; steric shielding of N2 atom
4-(Methoxy)piperidine Enhanced BBB penetration; hydrogen bonding with FAD/glutamate residues
6-(Trifluoromethyl)pyridine Halogen bonding with βTyr224; electron-withdrawing modulation of pyridine pKa

The compound’s design avoids common pitfalls of earlier generations:

  • The triazolopyridazine scaffold prevents cis-trans isomerization that plagues olefin-based agents.
  • Piperidine’s chair conformation positions the pyridylmethoxy group equatorially, minimizing steric clashes during tubulin binding.
  • Trifluoromethyl’s electronegativity (−I effect) lowers the pyridine ring’s electron density, potentially reducing off-target interactions with cytochrome P450 enzymes.

Properties

IUPAC Name

3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O/c1-12-23-24-15-5-6-16(25-27(12)15)26-9-7-13(8-10-26)11-28-17-4-2-3-14(22-17)18(19,20)21/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJHYBACEVLRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a member of the triazolo-pyridazine family and has garnered attention for its potential biological activities, particularly as a modulator of various kinases and its implications in cancer treatment. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazolo[4,3-b]pyridazine moiety.
  • A piperidine ring substituted with a methoxy group.
  • A trifluoromethyl group at the pyridine position.

This structural diversity contributes to its biological properties, allowing interactions with various biological targets.

Research indicates that compounds within this class act primarily as tyrosine kinase inhibitors , particularly targeting the c-Met pathway, which is crucial in cancer progression. The inhibition of c-Met has been linked to reduced tumor growth and metastasis in various cancer models.

Antitumor Activity

Recent studies have demonstrated significant antitumor effects for related compounds within the triazolo-pyridazine family. For instance, compounds similar to the one have shown promising results against several cancer cell lines:

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These values indicate that the compound exhibits potent cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on c-Met kinase, with reported IC50 values in the nanomolar range, suggesting high potency as a therapeutic agent:

Target KinaseIC50 (nM)
c-Met48

This level of inhibition is significant for developing targeted therapies in oncology .

Case Studies and Research Findings

  • In Vitro Studies : Several studies have explored the cytotoxic effects of triazolo-pyridazine derivatives on various cancer cell lines. For example, one study highlighted the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased oxidative stress .
  • In Vivo Models : Animal studies have shown that these compounds can significantly reduce tumor size and improve survival rates in xenograft models. The mechanism involves modulation of signaling pathways associated with tumor growth and angiogenesis .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperidine and trifluoromethyl groups can enhance or diminish biological activity. For instance, introducing electron-withdrawing groups at specific positions has been found to improve kinase inhibition potency .

Toxicity and Safety Profile

The safety profile of these compounds is crucial for their therapeutic application. Preliminary toxicity assessments suggest that many derivatives exhibit low toxicity with good oral bioavailability and minimal side effects . However, detailed long-term toxicity studies are necessary to fully establish their safety for clinical use.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as an antitumor agent . It has been shown to inhibit key proteins involved in cancer progression, such as c-Met and Pim-1. These proteins play crucial roles in cellular signaling pathways that promote tumor growth and survival.

Case Study: A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development aimed at treating cancers resistant to conventional therapies.

Neuropharmacology

Research indicates that the compound may possess anxiolytic and antiepileptic properties . Its structural components suggest interactions with neurotransmitter systems, particularly the GABAergic pathways.

Case Study: In rodent models, compounds with similar structures showed dose-dependent reductions in anxiety-like behaviors and provided protection against seizures induced by chemical agents, indicating its potential for treating anxiety disorders and epilepsy.

Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties against various pathogens. Preliminary studies suggest that modifications to the triazole ring can enhance antibacterial activity.

Case Study: A recent investigation found that specific structural modifications resulted in increased efficacy against Gram-positive bacteria, highlighting the compound's potential in developing new antimicrobial agents.

Comparison with Similar Compounds

Structural analogs of this compound are characterized by modifications to the triazolopyridazine core, substituents on the piperidine ring, and terminal functional groups. Below is a comparative analysis based on available data:

Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Compound Name / ID (Source) Core Structure Modifications Key Substituents Reported Properties / Applications
Target Compound 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl Piperidin-4-ylmethoxy; 6-(trifluoromethyl)pyridine Hypothesized BRD4 inhibition (inferred from structural class)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (7) 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl 5-Fluoroindole ethylamine BRD4 inhibitor (explicitly studied)
1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (24) 3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl Piperidine-4-carboxylic acid Potential solubility challenges due to carboxyl group
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (9) 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl Indole-phenylethylamine Enhanced lipophilicity from CF₃ and aromatic groups
3-cyclobutyl-6-(4-isopropylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine (27) 3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl 4-Isopropylpiperazine Improved pharmacokinetics from piperazine linker
Key Findings from Structural Comparisons

Triazolo Ring Substituents: The 3-methyl group (target compound and compound 7) balances steric bulk and electronic effects, favoring interactions with hydrophobic binding pockets. In contrast, 3-isopropyl (compound 24) or 3-cyclobutyl (compound 27) groups may reduce binding due to excessive bulk or rigidity .

Piperidine Modifications: The piperidin-4-ylmethoxy group in the target compound improves solubility relative to the piperidine-4-carboxylic acid in compound 24, which may ionize at physiological pH, limiting membrane permeability .

Terminal Functional Groups :

  • The 6-(trifluoromethyl)pyridine in the target compound provides metabolic stability and strong dipole interactions, whereas indole-ethylamine (compound 7) or phenylethylamine (compound 9) groups may prioritize aromatic stacking in binding sites .

SAR Insights :

  • Electron-withdrawing groups (e.g., CF₃) on the triazolo ring or terminal pyridine enhance binding to bromodomains by stabilizing charge-transfer interactions.
  • Piperidine linkers with ether or amine functionalities optimize solubility and spatial positioning, whereas rigid or polar groups (e.g., carboxylic acids) may reduce bioavailability .

Q & A

Q. What are the key synthetic pathways for preparing this compound, and how can reaction intermediates be optimized?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A critical step is the formation of the [1,2,4]triazolo[4,3-b]pyridazine core, which can be achieved via cyclization of hydrazine derivatives with carbonyl-containing precursors under acidic conditions . The piperidine-methoxy linkage is introduced through nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF), as demonstrated in analogous triazolopyridazine ether syntheses . Optimization of intermediates (e.g., controlling regioselectivity during cyclization) requires monitoring via LC-MS and adjusting stoichiometric ratios of reagents like phosphorus oxychloride (POCl₃) for ring closure .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the trifluoromethyl group (δ ~110-120 ppm in 19F^{19}F-NMR) and the triazolopyridazine aromatic protons (δ 8.5-9.5 ppm). Cross-peaks in 2D NMR (e.g., HSQC) resolve overlapping signals from the piperidine and pyridine moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms the molecular ion ([M+H]+^+) and fragments (e.g., loss of the methoxy group).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane mixtures and analyze lattice packing .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative conditions?

Methodological Answer: The trifluoromethyl group enhances hydrolytic stability, but the triazolopyridazine core may degrade under prolonged UV exposure or strong bases. Conduct accelerated stability studies:

  • Store at -20°C under inert gas (argon) to prevent oxidation .
  • Monitor degradation via HPLC under stress conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for scale-up synthesis?

Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states for key steps like cyclization or etherification. Tools like Gaussian or ORCA model solvent effects (DMF vs. THF) to minimize side reactions. Coupled with ICReDD’s reaction path search methods, this reduces trial-and-error experimentation by 30-50% . For example, simulate the activation energy for POCl₃-mediated cyclization to optimize temperature (empirically 80-100°C) .

Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting IC₅₀ values in kinase assays)?

Methodological Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (10 μM vs. 100 μM).
  • Metabolite Interference : Use LC-MS/MS to rule out compound degradation during assays .
  • Structural Analogues : Compare with derivatives (e.g., 3-Methyl-6-(3-trifluoromethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine ) to isolate substituent effects.

Q. What strategies are effective for probing structure-activity relationships (SAR) in analogues with modified substituents?

Methodological Answer:

  • Piperidine Modifications : Replace the 4-methoxy group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding. Synthesize via reductive amination .
  • Triazole Core Variations : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance π-stacking interactions. Monitor activity shifts in enzymatic assays .

Q. How can researchers mitigate risks in scaling up the synthesis while maintaining purity >98%?

Methodological Answer:

  • Continuous Flow Chemistry : Adopt tubular reactors for POCl₃-mediated cyclization to enhance heat transfer and reduce exothermic risks .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Q. What advanced techniques are recommended for elucidating metabolic pathways in preclinical studies?

Methodological Answer:

  • Radiolabeling : Synthesize 14C^{14}C-labeled analogues at the trifluoromethyl group to track hepatic metabolism .
  • Cryo-EM : Resolve metabolite-enzyme complexes (e.g., CYP3A4) to identify oxidation hotspots .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory for handling this compound?

Methodological Answer:

  • Respiratory : Use NIOSH-certified N95 masks if handling powders; fume hoods for solvent-based reactions .
  • Body Protection : Flame-retardant lab coats and nitrile gloves (≥8 mil thickness) to prevent dermal exposure .

Q. How should accidental spills be managed in laboratory settings?

Methodological Answer:

  • Containment : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA Hazard Class D) .
  • Decontamination : Wipe surfaces with 70% ethanol followed by 10% sodium bicarbonate solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.